molecular formula C15H13N3O4S B7651217 MetRS-IN-1

MetRS-IN-1

Cat. No.: B7651217
M. Wt: 331.3 g/mol
InChI Key: KMWOUFLMUAYYDF-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MetRS-IN-1, also known as Compound 27, is a potent inhibitor of the enzyme methionyl-tRNA synthetase (MetRS) in Escherichia coli. This enzyme is crucial for protein synthesis as it catalyzes the attachment of methionine to its corresponding tRNA. This compound has an inhibitory concentration (IC50) of 237 nanomolar, making it a highly effective inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MetRS-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves the use of various organic reactions such as condensation, cyclization, and substitution reactions.

    Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against MetRS.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Industrial Production Methods

Industrial production methods for this compound are not publicly available. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic route to improve yield, reduce costs, and ensure scalability. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

MetRS-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its inhibitory activity.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing agents: Such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions may introduce new functional groups that enhance or reduce inhibitory activity.

Scientific Research Applications

MetRS-IN-1 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of methionyl-tRNA synthetase and its effects on protein synthesis.

    Biology: Employed in studies to understand the role of methionyl-tRNA synthetase in cellular processes and its potential as a target for antibacterial agents.

    Medicine: Investigated for its potential use in developing new antibacterial therapies targeting methionyl-tRNA synthetase.

    Industry: Utilized in the development of high-throughput screening assays for identifying new inhibitors of methionyl-tRNA synthetase.

Mechanism of Action

MetRS-IN-1 exerts its effects by binding to the active site of methionyl-tRNA synthetase, thereby inhibiting its enzymatic activity. This prevents the attachment of methionine to its corresponding tRNA, disrupting protein synthesis in Escherichia coli. The molecular targets and pathways involved include the inhibition of the aminoacylation reaction catalyzed by methionyl-tRNA synthetase, leading to a decrease in protein synthesis and bacterial growth .

Properties

IUPAC Name

4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWOUFLMUAYYDF-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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